2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide
Description
The compound “2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide” is a structurally complex molecule featuring a benzimidazole core fused with a 5-oxopyrrolidin-3-yl moiety and substituted with a 2-methylphenyl group.
Properties
IUPAC Name |
2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-14-28(15-5-2)25(32)18-30-23-13-9-7-11-21(23)27-26(30)20-16-24(31)29(17-20)22-12-8-6-10-19(22)3/h4-13,20H,1-2,14-18H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDNRDTZCJHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features a complex structure that includes a benzimidazole core, a pyrrolidine ring, and an acetamide group. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole moiety followed by the introduction of the pyrrolidine and acetamide functionalities.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial properties. Its activity has been evaluated through various in vitro assays against different cancer cell lines and microbial strains.
Antitumor Activity
In a study focusing on newly synthesized benzimidazole derivatives, compounds similar to our target compound demonstrated promising antitumor effects against human lung cancer cell lines (A549, HCC827, NCI-H358). The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Table 1: Antitumor Activity Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide | A549 | TBD | MTS |
| Similar Compound 1 | HCC827 | 5.13 ± 0.97 | MTS |
| Similar Compound 2 | NCI-H358 | 0.85 ± 0.05 | MTS |
Data from similar studies suggest that compounds with structural similarities may exhibit IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, with potential applications in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
The proposed mechanism involves the interaction of the compound with specific biological targets such as enzymes involved in cell signaling and proliferation. The benzimidazole moiety is known for its ability to intercalate DNA or inhibit topoisomerases, which are critical for DNA replication.
Case Studies and Research Findings
- Antitumor Studies : A recent study tested various benzimidazole derivatives against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with similar structural features to our target compound showed enhanced cytotoxicity in 2D assays compared to 3D environments, suggesting a need for further optimization in drug formulation strategies .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds. Results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus, highlighting their potential as therapeutic agents against bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical framework for such a comparison, based on general principles of benzimidazole and pyrrolidinone derivatives, with caveats noted due to insufficient evidence.
Structural Analogues
- Benzimidazole Derivatives: Benzimidazole-based compounds are widely studied for their biological activity (e.g., antiviral, anticancer). For example, derivatives like Albendazole (anthelmintic) share the benzimidazole core but lack the pyrrolidinone and propenylacetamide substituents, resulting in distinct pharmacological profiles .
- Pyrrolidinone-containing Compounds: 5-Oxopyrrolidin-3-yl groups are common in nootropics (e.g., Piracetam).
Functional Comparison
| Property | Target Compound | Albendazole | Piracetam |
|---|---|---|---|
| Core Structure | Benzimidazole + pyrrolidinone + propenylamide | Benzimidazole | Pyrrolidinone |
| Key Substitutions | 2-methylphenyl, N,N-diprop-2-enylacetamide | Methyl carbamate | Unsubstituted pyrrolidinone |
| Therapeutic Potential | Hypothetical: CNS or kinase modulation | Antiparasitic | Nootropic |
| Lipophilicity (LogP) | Estimated >3 (due to aryl/propenyl groups) | 3.5 | -0.5 |
Research Limitations and Recommendations
Hypothetical Nature of Analysis : The comparison relies on general structural trends rather than experimental data, limiting its authority.
Recommendations : Future studies should prioritize:
- Synthesis and NMR/X-ray characterization of the target compound.
- In vitro screening against biological targets (e.g., kinases, neurotransmitter receptors).
- Computational modeling (e.g., docking studies) to predict binding affinities.
Preparation Methods
Solvent Selection
Temperature and Reaction Time
Purification Strategies
| Step | Method | Purity |
|---|---|---|
| Benzimidazole Isolation | Filtration, aqueous wash | >90% |
| Final Product | Recrystallization (ethyl acetate/hexanes) | 95–98% |
Data Tables
Table 1. Summary of Key Reaction Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
